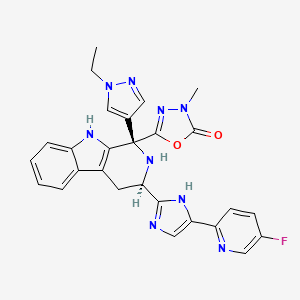

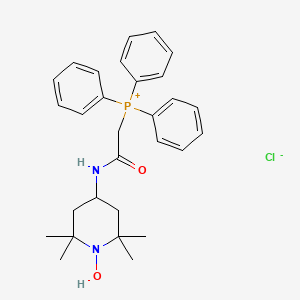

N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potent, cell-permeable JMJD2 inhibitor (IC50 = 920 nM). Shows antiviral effects (IC50 = 10 μM), HSV-1 immediate early gene expression). Reversibly blocks human cytomegalovirus infection in vivo.

ML-324, also known as CID-44143209, is a potent JMJD2 demethylase inhibitor with demonstrated antiviral activity. ML-324 displays submicromolar inhibitory activity toward JMJD2E (in vitro) and possesses excellent in vitro ADME properties. ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken. In addition, ML324 demonstrates potent anti-viral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition viral IE gene expression.

Applications De Recherche Scientifique

Antiviral Applications

ML324 has been studied for its potential antiviral applications. It has been shown to be effective in reducing the replication of Cyprinid herpesvirus 3 (CyHV-3) in carp cells (in vitro) and carp (in vivo) post viral infection . The results on virus load in carp cells indicate that ML324 is effective to reduce or inhibit the replication of the virus in the early stage of the infection .

Inhibition of Histone Demethylases

ML324 is known to be a specific inhibitor of LSD1 and JMJD2, which are histone demethylases (HD). These HDs are critical for immediate-early (IE) gene activation essential for lytic herpesvirus replication .

Potential Treatment for CyHV-3 Infection in Koi

A significant reduction of CyHV-3 replication was observed in 6-month-old infected koi treated with 20 µM ML324 in an immersion bath for 3–4 h at 1-, 3-, and 5-days post-infection compared to the control and ACV treatments . This suggests that ML324 has the potential to be used against CyHV-3 infection in koi .

Non-Cytotoxic

No detectable cytotoxicity was observed in KF-1 or CCB cells treated for 24 h with 1 to 50 µM ML324 . This indicates that ML324 could be a safe compound for use in biological systems.

Suppression of HSV-1 Lytic Infections

Both OG-L002 and ML324 were shown to be capable of suppressing HSV-1 lytic infections and reactivation from latency in mouse trigeminal ganglion explant models .

Potential Use in Heat Stress Conditions

Under heat stress, 50–70% of 3–4-month-old koi survived CyHV-3 infection when they were treated daily with 20 µM ML324 in an immersion bath for 3–4 h within the first 5 d post-infection (dpi), compared to 11–19% and 22–27% of koi in the control and ACV treatments, respectively . This suggests that ML324 could be particularly useful in conditions of heat stress.

Mécanisme D'action

Target of Action

ML324, also known as N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, primarily targets the lysine demethylases (KDMs) . These enzymes, also known as “erasers”, remove methyl groups on lysine amino acids of histones . Specifically, ML324 targets KDM4B and KDM4E . These enzymes play a crucial role in gene transcription regulation .

Mode of Action

ML324 interacts with its targets, KDM4B and KDM4E, by inhibiting their activity . This inhibition leads to an increase in the methylation marks on histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are associated with gene repression and found in heterochromatin . This interaction results in changes in gene expression .

Biochemical Pathways

The action of ML324 affects the epigenetic regulation of gene expression . By inhibiting KDM4B and KDM4E, ML324 prevents the demethylation of H3K9 and H3K36, leading to changes in chromatin structure and gene expression . This can affect various cellular processes, including transcription, cellular proliferation and differentiation, DNA damage repair, immune response, and stem cell self-renewal .

Pharmacokinetics

ML324 possesses excellent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It displays submicromolar inhibitory activity toward JMJD2E in vitro and has excellent cell permeability . These properties impact the bioavailability of ML324, allowing it to effectively reach its targets within cells .

Result of Action

The molecular and cellular effects of ML324’s action include the reduction of tumor volume and growth in certain cancer models, such as triple-negative breast cancer and prostate cancer . It also inhibits proliferation in these cancers in vitro and in vivo . In addition, ML324 has demonstrated potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition of viral immediate-early (IE) gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ML324. For instance, in the context of viral infections, ML324’s antiviral activity was shown to be effective in blocking HSV-1 reactivation and inhibiting the formation of HSV plaque in a mouse ganglia explant model of latently infected mice . Furthermore, the presence of certain bacterial pathogens can influence the effectiveness of ML324 in reducing pro-inflammatory cytokine release .

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVSOZTVKXUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide | |

CAS RN |

1222800-79-4 |

Source

|

| Record name | 1222800-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)